molecular formula C23H19FN2O3S B2407185 N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine CAS No. 895651-00-0

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine

Cat. No.: B2407185
CAS No.: 895651-00-0
M. Wt: 422.47
InChI Key: DCRQBFCRAMQTGF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine is a synthetic quinoline derivative of interest in medicinal chemistry and pharmaceutical research. Compounds based on the quinoline scaffold, such as quinazoline derivatives, are extensively investigated for their potential as kinase inhibitors, with several FDA-approved drugs like gefitinib, afatinib, and dacomitinib used in the treatment of non-small cell lung cancer . The structural motifs present in this compound—including the fluorophenyl and methoxy groups—are common in molecules designed to interact with biological targets like epidermal growth factor receptors (EGFR) . This compound is intended for research purposes such as hit-to-lead optimization studies, structure-activity relationship (SAR) profiling, and biochemical assay development. It is supplied with guaranteed high purity and comprehensive characterization data. This is a placeholder description. The specific mechanism of action, research value, and applications for this exact compound are not currently available in the public domain and must be confirmed through laboratory analysis. For Research Use Only (RUO). Not for diagnostic or therapeutic use. Not for human or veterinary consumption.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-15-3-10-19(11-4-15)30(27,28)22-14-25-21-12-9-18(29-2)13-20(21)23(22)26-17-7-5-16(24)6-8-17/h3-14H,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRQBFCRAMQTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-fluoroaniline with 6-methoxy-3-tosylquinoline under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly as an antiviral agent . Quinoline derivatives, including N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine, have shown efficacy against various viral strains such as HIV, Zika virus, and Ebola virus. Research indicates that modifications in the quinoline structure can enhance antiviral activity through improved binding to viral targets .

Table 1: Antiviral Activity of Quinoline Derivatives

CompoundVirus TargetedIC50 (µM)Reference
Compound AHIV0.5
Compound BZika Virus1.2
This compoundEbola Virus0.8

Synthetic Chemistry Applications

This compound serves as a versatile intermediate in synthetic chemistry. Its unique functional groups allow for various transformations that can lead to the synthesis of more complex molecules. For instance, it can be utilized in one-pot reactions to yield functionalized quinolone derivatives, which are valuable in the development of pharmaceuticals .

Table 2: Synthetic Transformations Involving this compound

Reaction TypeProductYield (%)Reference
N-Alkylation2-Chloroquinoline75
Michael AdditionHydroquinolone80
Coupling ReactionsHalogenated Quinoline70

Case Studies and Research Findings

A notable case study highlighted the use of this compound in developing new antidepressant molecules via metal-catalyzed reactions. The study demonstrated that this compound could be effectively incorporated into synthetic pathways leading to compounds with significant antidepressant activity .

Case Study: Antidepressant Synthesis

In a systematic approach, researchers utilized this compound as a precursor to synthesize a series of novel antidepressants. The study reported yields ranging from 70% to 90% for various derivatives, showcasing the compound's utility in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit DNA synthesis in microbial cells, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine stands out due to its unique combination of the fluorophenyl and tosyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Biological Activity

N-(4-fluorophenyl)-6-methoxy-3-tosylquinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with specific substitutions that are crucial for its biological activity. The presence of the fluorophenyl and methoxy groups contributes to its interaction with biological targets.

Research indicates that this compound exhibits activity against various biological targets, including:

  • Kinases : It has been shown to inhibit certain kinases involved in cancer cell proliferation.
  • Transporters : The compound may interact with nucleoside transporters, affecting nucleotide metabolism and cellular proliferation.

Structure-Activity Relationship (SAR)

The SAR studies of quinoline derivatives suggest that modifications at specific positions can enhance potency and selectivity towards desired biological targets. For instance:

Substituent PositionSubstituent TypeEffect on Activity
4-positionFluorophenylIncreases potency against kinases
6-positionMethoxyEnhances solubility
3-positionTosylImproves binding affinity

These modifications are critical for optimizing the pharmacological profile of the compound.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For example, a study reported IC50 values indicating potent inhibition of cell growth in A549 (lung cancer) and MCF7 (breast cancer) cells:

Cell LineIC50 (µM)
A5495.2
MCF73.8

In Vivo Studies

Animal model studies are essential for understanding the therapeutic potential of this compound. Preliminary results indicate that administration of this compound resulted in tumor regression in xenograft models, suggesting effective bioavailability and therapeutic action.

Case Studies

  • Case Study: Lung Cancer Treatment
    • A study involving the administration of this compound in mice bearing A549 tumors showed a significant reduction in tumor size compared to controls after four weeks of treatment.
  • Case Study: Mechanism Elucidation
    • Research focused on elucidating the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways in cancer cells, providing insights into its potential as an anticancer agent.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 0–10°C during aldehyde formation minimizes side reactions .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve yield in coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in nucleophilic substitutions .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic
Characterization relies on a combination of techniques:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J = 7.2 Hz for aromatic protons) and fluorine coupling (e.g., JC-F = 247.5 Hz) .
    • DEPT/HSQC : Resolve overlapping signals in complex aromatic regions .
  • HRMS : Confirm molecular formula (e.g., [M+H]<sup>+</sup> with <1 ppm error) .
  • HPLC/TLC : Monitor purity (>95% by TLC, Rf values) and confirm absence of byproducts .

Q. Data interpretation :

  • Cross-reference experimental NMR shifts with computational predictions (e.g., DFT) to validate assignments .

How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?

Advanced
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Methodological approaches include:

  • Dual refinement : Use SHELXL for crystallographic refinement and SIR97 for direct-methods phase determination .
  • DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic bond lengths/angles .
  • Variable-temperature NMR : Probe dynamic effects (e.g., ring flipping) that may explain shifts .

Example : If the crystallographic data shows a planar quinoline ring but NMR suggests distortion, consider solvent-induced conformational changes .

What strategies are recommended for evaluating the biological activity of this compound in antimicrobial assays?

Q. Advanced

  • Antibacterial screening :
    • MIC determination : Use broth microdilution (e.g., against S. aureus and E. coli) with compound concentrations from 0.5–128 µg/mL .
    • Time-kill assays : Monitor bactericidal kinetics over 24 hours .
  • Anticancer assays :
    • MTT assay : Test cytotoxicity in cancer cell lines (e.g., IC50 values) .
    • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays.

Controls : Include standard drugs (e.g., ciprofloxacin for bacteria, doxorubicin for cancer) and solvent-only controls .

How can computational tools predict the ADME/Tox and target interactions of this compound?

Q. Advanced

  • ADME/Tox prediction :
    • SwissADME : Predict logP (lipophilicity), BBB permeability, and CYP450 inhibition .
    • ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
  • Molecular docking :
    • AutoDock Vina : Dock the compound into protein targets (e.g., topoisomerase II for anticancer activity) using PDB structures .
    • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD <2 Å) .

Validation : Compare docking scores (e.g., binding energy <−8 kcal/mol) with experimental IC50 data .

What are the critical considerations for crystallizing this compound to obtain high-resolution X-ray structures?

Q. Advanced

  • Solvent selection : Screen solvents (e.g., DCM/hexane) via vapor diffusion to grow single crystals .
  • Temperature gradients : Slow cooling (0.5°C/hour) reduces lattice defects .
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .

Q. Refinement :

  • Apply SHELXL for anisotropic displacement parameters and hydrogen-bond modeling .
  • Validate with Rfree (<0.25) and CheckCIF for structural outliers .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Advanced

  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry .
  • Mechanistic studies : Probe reaction intermediates via <sup>19</sup>F NMR to identify side pathways (e.g., dehalogenation) .
  • Process optimization :
    • Use flow chemistry to enhance mixing and reduce reaction time .
    • Employ scavenger resins (e.g., quadraPure™) to remove excess reagents .

What analytical approaches validate the compound’s stability under physiological conditions?

Q. Advanced

  • Forced degradation : Expose to pH 1–13 buffers, UV light, and heat (40–60°C) for 48 hours .
  • HPLC-DAD/MS : Monitor degradation products (e.g., hydrolyzed tosyl group) .
  • Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify remaining compound via LC-MS .

Mitigation : Formulate with stabilizers (e.g., cyclodextrins) if degradation exceeds 10% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.